- 2,3-Dihydrobenzoxazepin-4(5H)-one compounds as RIP1 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 958488-72-7 ((S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride structure](https://de.kuujia.com/scimg/cas/958488-72-7x500.png)
958488-72-7 structure
Produktname:(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
CAS-Nr.:958488-72-7
MF:C10H13ClN2O2
MW:228.675421476364
CID:2360015
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- LGLCJIIJYYSZRU-FJXQXJEOSA-N
- 7-(S)-amino-9-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one hydrochloride
- 3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
- (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, hydrochloride
- (3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride
- (3S)-3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one hydrochloride
- [(3S)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]ammonium chloride
- (S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
-
- Inchi: 1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
- InChI-Schlüssel: LGLCJIIJYYSZRU-FJXQXJEOSA-N
- Lächelt: CN1C(=O)[C@@H](N)COC2C=CC=CC1=2.Cl
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 232
- Topologische Polaroberfläche: 55.6
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6486853-10.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 10g |
$6390.0 | 2023-05-23 | |
Enamine | EN300-6486853-1.0g |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 1g |
$1485.0 | 2023-05-23 | |
Chemenu | CM341121-100mg |
3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
958488-72-7 | 95%+ | 100mg |
$616 | 2024-07-18 | |
1PlusChem | 1P01EJTF-50mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 50mg |
$487.00 | 2023-12-15 | |
Aaron | AR01EK1R-500mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 95% | 500mg |
$1618.00 | 2023-12-14 | |
Aaron | AR01EK1R-250mg |
(3S)-3-amino-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one hydrochloride |
958488-72-7 | 98% | 250mg |
$620.00 | 2025-02-10 | |
Ambeed | A934753-1g |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 98% | 1g |
$1549.0 | 2025-03-18 | |
A2B Chem LLC | AX57683-250mg |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 95% | 250mg |
$809.00 | 2024-07-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02205-5g |
(S)-3-AMINO-5-METHYL-2,3-DIHYDROBENZO[B][1,4]OXAZEPIN-4(5H)-ONE HCL |
958488-72-7 | 95%% | 5g |
$2230 | 2023-09-07 | |
ChemScence | CS-0099908-250mg |
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride |
958488-72-7 | 250mg |
$815.0 | 2022-04-26 |
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C
Referenz
- Preparation of imidazolinone derivatives as RIP1 inhibitor and its application in inflammatory disease, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , 1,4-Dioxane ; 15 h, rt
Referenz
- Process and intermediates for preparing benzoxazepines, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Referenz
- DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase InhibitorsJournal of Medicinal Chemistry, 2016, 59(5), 2163-2178,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; 3 h, rt
Referenz
- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory DiseasesJournal of Medicinal Chemistry, 2017, 60(4), 1247-1261,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Referenz
- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt
Referenz
- Preparation of N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-3-yl)- and N-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-2-alkoxy-3,4,5-trihydroxyalkylamides and their compositions containing them for treating antiproliferative diseases, particularly cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 3 h, rt
Referenz
- Fused ring heteroaryl compounds as RIPK1 inhibitors and their preparation, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ; 3 h, rt
Referenz
- Preparation of heterocyclic amides as RIP1 kinase inhibitors for therapy, Korea, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ; rt
Referenz
- Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic CancerACS Medicinal Chemistry Letters, 2019, 10(6), 857-862,
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Raw materials
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Preparation Products
(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride Verwandte Literatur
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1. Book reviews
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:958488-72-7)(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):277.0/470.0/1267.0